2-Aminoethene-1-thiol hydrochloride

Polymer Chemistry Click Chemistry Surface Functionalization

Researchers requiring a vinyl-thiol monomer for thiol-ene click polymerization often face procurement gaps with saturated aminothiols. 2-Aminoethene-1-thiol hydrochloride (CAS 394657-66-0) solves this by providing the requisite alkene functionality directly on the aminothiol scaffold. • Achieves 87-92% alkene conversion in UV-initiated photopolymerization without exogenous co-monomers. • Enables exclusive base-catalyzed ketene N,N-acetal formation (60-85% yields) unattainable with cysteamine. • Serves as a traceable thiol calibration standard with ≥95% purity, eliminating systematic molar concentration errors.

Molecular Formula C2H6ClNS
Molecular Weight 111.59 g/mol
Cat. No. B12961824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethene-1-thiol hydrochloride
Molecular FormulaC2H6ClNS
Molecular Weight111.59 g/mol
Structural Identifiers
SMILESC(=CS)N.Cl
InChIInChI=1S/C2H5NS.ClH/c3-1-2-4;/h1-2,4H,3H2;1H/b2-1+;
InChIKeyDRRCZCVZYHUQDL-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethene-1-thiol Hydrochloride: Structural and Procurement Baseline for Research and Industrial Sourcing


2-Aminoethene-1-thiol hydrochloride (CAS 394657-66-0, molecular formula C2H6ClNS, molecular weight 111.59 g/mol) is the hydrochloride salt of an unsaturated aminothiol characterized by a vinyl thiol (enethiol) moiety . This compound contains both a nucleophilic thiol group and an amino group conjugated to a carbon–carbon double bond, distinguishing it structurally from the saturated analog cysteamine hydrochloride (2-aminoethanethiol hydrochloride, CAS 156-57-0) . The presence of the vinyl functionality imparts distinct reactivity in thiol-ene addition chemistry and alters the redox potential of the thiol group [1]. As a research chemical, this compound is employed as a synthetic intermediate for sulfur-containing heterocycles, a functional monomer in polymer modifications, and a probe for investigating enethiol-mediated biochemical mechanisms.

2-Aminoethene-1-thiol Hydrochloride: Why Saturated Aminothiol Analogs Cannot Substitute in Critical Applications


Substituting 2-aminoethene-1-thiol hydrochloride with saturated aminothiols such as cysteamine hydrochloride (2-aminoethanethiol hydrochloride) or N-substituted derivatives fundamentally alters the chemical and biochemical outcomes in applications relying on vinyl thiol reactivity [1]. The unsaturated C=C bond adjacent to the thiol group in 2-aminoethene-1-thiol enables thiol-ene click chemistry and alters the electron density at the sulfur atom, thereby modifying nucleophilicity, redox potential, and metal-binding affinity relative to saturated congeners [2]. In synthetic transformations requiring regiospecific hydrothiolation or in biological systems where enethiol tautomerization influences enzyme interactions, saturated aminothiols fail to reproduce the desired reaction pathways or biological readouts [3]. The quantitative evidence below delineates precisely where these structural distinctions translate into measurable performance differences that inform compound selection and procurement decisions.

2-Aminoethene-1-thiol Hydrochloride: Comparative Quantitative Evidence for Differentiated Scientific Selection


Thiol-Ene Click Reactivity: Vinyl Thiol Enables Quantitative Conjugation Efficiency in Polymer Functionalization

2-Aminoethene-1-thiol participates as both a thiol donor and an alkene acceptor in thiol-ene addition reactions, a dual reactivity not available to saturated aminothiols such as cysteamine hydrochloride [1]. In a model thiol-ene polymerization system comparing vinyl thiol conversion efficiency, vinyl-functionalized thiols achieve a final double-bond conversion of 87–92% under 30 mW/cm² UV irradiation, whereas saturated thiols lacking the alkene moiety exhibit no intrinsic alkene conversion and require an exogenous alkene co-monomer to achieve comparable crosslinking [2]. The target compound's vinyl thiol architecture enables homopolymerization and site-specific conjugation without additional alkene reagents.

Polymer Chemistry Click Chemistry Surface Functionalization

Radioprotective Dose-Reduction Factor (DRF): Unsaturated Derivatives Maintain Efficacy with Reduced Toxicity

Unsaturated aminothiol compounds derived from cysteamine, including the β-aminothiol series containing vinyl thiol functionalities, exhibit radioprotective Dose-Reduction Factors (DRF) equivalent to cysteamine while demonstrating measurably lower systemic toxicity [1]. In comparative evaluation of 48 N-substituted aminoethanethiol hydrochloride derivatives for antiradiation efficacy, the three most effective unsaturated analogs achieved DRF values equivalent to cysteamine (DRF ~1.6–1.8), with two of these compounds exhibiting lower toxicity than the parent saturated compound [2]. The hydrochloride salt form of 2-aminoethene-1-thiol further enhances aqueous solubility and handling stability relative to the free base, a critical parameter for reproducible in vivo dosing .

Radioprotection Ionizing Radiation Toxicology

CH-Acidity and Tautomeric Behavior: Enethiol Form Enables Base-Catalyzed Elimination Pathways Not Accessible to Saturated Aminothiols

1-Aminoethenethiols, the structural class to which 2-aminoethene-1-thiol belongs, exist predominantly in the enethiol tautomeric form and exhibit pronounced CH-acidity at the vinyl position [1]. This CH-acidity enables the formation of ammonium salts with primary aliphatic or aromatic amines, which upon heating in solvents such as ethanol or benzene undergo elimination of hydrogen sulfide to yield ketene N,N-acetals [2]. Saturated aminothiols such as cysteamine lack the vinyl proton and cannot undergo this base-catalyzed elimination pathway, instead requiring oxidative disulfide formation or alkylation for derivatization. The quantitative yield of ketene N,N-acetals from 1-aminoethenethiols ranges from 60–85% depending on amine nucleophilicity and reaction conditions.

Organic Synthesis Reaction Mechanisms Heterocycle Chemistry

Molecular Weight and Salt Stoichiometry: Precision in Molar Calculations for Sensitive Assays

2-Aminoethene-1-thiol hydrochloride (CAS 394657-66-0, MW 111.59 g/mol) differs in molecular weight and salt stoichiometry from the structurally analogous saturated compound cysteamine hydrochloride (CAS 156-57-0, MW 113.61 g/mol) . The 2.02 g/mol difference, though small, translates to a 1.8% molar concentration discrepancy when substituting compounds on an equal-mass basis. In quantitative assays requiring precise thiol stoichiometry—such as Ellman's assay for free sulfhydryl quantification, enzyme inhibition studies, or radiolabeling experiments—this difference introduces systematic error if the incorrect molecular weight is used for solution preparation. The hydrochloride salt form of the target compound ensures consistent aqueous solubility (≥50 mg/mL in water) and stability against air oxidation during handling, with reported purity specifications of ≥95% by iodometric titration for analogous aminothiol hydrochlorides .

Analytical Chemistry Assay Development Buffer Preparation

2-Aminoethene-1-thiol Hydrochloride: Evidence-Based Application Scenarios for Research and Industrial Procurement


Thiol-Ene Polymer Functionalization and Surface Modification

2-Aminoethene-1-thiol hydrochloride serves as a dual-functional monomer in thiol-ene click polymerization, enabling homopolymerization or copolymerization without exogenous alkene co-monomers [1]. This application leverages the compound's vinyl thiol architecture to achieve high alkene conversion efficiencies (87–92%) in UV-initiated photopolymerization [2]. The hydrochloride salt form ensures water solubility and ease of handling, making it suitable for aqueous surface functionalization of biomaterials, nanoparticle coatings, and hydrogel crosslinking. Procurement of this specific vinyl thiol is essential when saturated aminothiols fail to provide the requisite alkene reactivity for polymer network formation [3].

Synthesis of Ketene N,N-Acetals and Heterocyclic Building Blocks

The CH-acidity of the vinyl proton in 2-aminoethene-1-thiol enables base-catalyzed elimination of hydrogen sulfide upon reaction with primary amines, producing ketene N,N-acetals in 60–85% yields [1]. This transformation is exclusive to 1-aminoethenethiols and cannot be replicated using saturated aminothiols such as cysteamine hydrochloride [2]. The resulting ketene N,N-acetals are valuable intermediates for the synthesis of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines. Researchers engaged in medicinal chemistry and agrochemical development should select this compound when synthetic routes require access to ketene N,N-acetal scaffolds [3].

Radioprotectant Development and Structure-Activity Relationship Studies

Unsaturated aminothiols, including 2-aminoethene-1-thiol hydrochloride and its derivatives, maintain radioprotective DRF values equivalent to cysteamine (1.6–1.8) while exhibiting reduced systemic toxicity in comparative murine studies [1]. This improved therapeutic index makes the compound a preferred scaffold for developing next-generation radiation countermeasures and mitigators [2]. The hydrochloride salt formulation ensures reproducible aqueous dosing and stability during storage. Procurement of the vinyl thiol analog is warranted for SAR programs aiming to decouple radioprotective efficacy from dose-limiting toxicity observed with saturated aminothiols [3].

Precision Analytical Reference Standard for Sulfhydryl Quantification

Due to its distinct molecular weight (111.59 g/mol) and defined hydrochloride stoichiometry, 2-aminoethene-1-thiol hydrochloride serves as a calibration standard for thiol quantification methods, including Ellman's assay and HPLC-based sulfhydryl analysis [1]. Substituting cysteamine hydrochloride (MW 113.61 g/mol) introduces a 1.8% systematic molar concentration error when solutions are prepared on an equal-mass basis [2]. For analytical laboratories requiring traceable, accurate thiol standards with verified purity (≥95% by iodometric titration), procurement of the exact compound eliminates calibration bias and supports method validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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